1H-1,2,4-triazole-5-carbohydrazide
Overview
Description
Scientific Research Applications
Synthesis of Energetic Salts
1H-1,2,4-triazole-5-carbohydrazide and its derivatives have been utilized in the synthesis of nitrogen-rich cation energetic salts. This involves a molecular design strategy based on energetic moiety combination. These salts demonstrate high density, insensitivity, and thermal stability, along with good physical properties such as thermal stability up to 407 °C and reasonable impact sensitivities. This makes them comparable to well-known energetic compounds like RDX or HMX (Zhang et al., 2018).
Biological Activity of Triazole Derivatives
The triazole family, including 1H-1,2,4-triazole derivatives, has been studied extensively for their broad range of biological activities. Novel triazoles have shown potential in areas such as anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, antiviral properties, and activity against neglected diseases. The development of these derivatives is influenced by the need for efficient preparation methods that consider green chemistry, energy saving, and sustainability (Ferreira et al., 2013).
Tuberculostatic Activity
1,2,4-Triazole derivatives synthesized from heterocyclic carbohydrazides have shown promising tuberculostatic activity. These compounds have been evaluated in vitro towards Mycobacterium tuberculosis, highlighting their potential in addressing tuberculosis (Gobis et al., 2010).
Biodegradation of Environmental Pollutants
1H-1,2,4-Triazole is known for its use in agricultural pesticides and is considered an environmental pollutant. Studies have shown that certain strains, like Shinella sp., can biodegrade 1H-1,2,4-triazole, thus highlighting its potential for environmental cleanup (Wu et al., 2016).
Antimicrobial Properties
Various 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against different microorganisms, making them significant in the field of medicinal chemistry for the development of new antimicrobial agents (Başoğlu et al., 2013).
Electrolytes in Fuel Cells
1H-1,2,4-Triazole has been reported as an effective solvent for proton-conducting electrolytes. It's stable in a wide potential range, making it suitable for use in polymer electrolyte membranes (PEMs) in fuel cells (Li et al., 2005).
properties
IUPAC Name |
1H-1,2,4-triazole-5-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O/c4-7-3(9)2-5-1-6-8-2/h1H,4H2,(H,7,9)(H,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTBECSWYCHYID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375286 | |
Record name | 1H-1,2,4-triazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,4-triazole-5-carbohydrazide | |
CAS RN |
21732-98-9 | |
Record name | 1H-1,2,4-Triazole-5-carboxylic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21732-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-triazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21732-98-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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